![molecular formula C8H4ClF3N2 B1408048 2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227563-82-7](/img/structure/B1408048.png)
2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
“2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile” is a chemical compound with the molecular formula C6H3ClF3N . It appears as a colorless to off-white liquid or white to off-white crystal . It is a key product of insecticide in developed countries and is also widely used in organic synthesis, dye, and medicine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of “2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile” is 181.54 . The vibrational spectral analysis of similar compounds has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) .Chemical Reactions Analysis
“2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile” is a solid at 20 degrees Celsius . It has a melting point of 33 degrees Celsius and a boiling point of 78 degrees Celsius at 23 mmHg . It is insoluble in water .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It also poses specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBHNNIFQAPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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